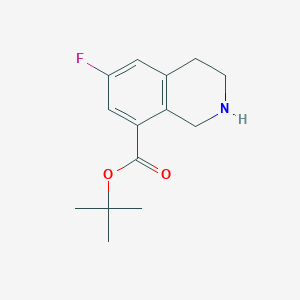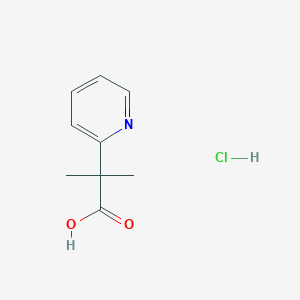![molecular formula C22H17FN6O5S B2857215 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 847190-37-8](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis Applications
One of the notable applications of compounds closely related to 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is in the field of radiosynthesis. For example, a study by Dollé et al. (2008) describes the synthesis of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This compound was developed for in vivo imaging and exhibits subnanomolar affinity for the translocator protein, an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial properties, offering potential applications in fighting microbial infections (Bondock et al., 2008).
Neuroinflammation Imaging
In the context of neuroinflammation, novel pyrazolo[1,5-a]pyrimidines, similar in structure to the compound of interest, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This research is crucial for the development of PET radiotracers used in the imaging of neuroinflammatory processes, as demonstrated by Damont et al. (2015) (Damont et al., 2015).
Chemical Synthesis and Drug Design
The compound's relevance extends to the broader field of chemical synthesis and drug design. Various studies have explored the synthesis of related thieno[2,3-d]pyrimidines, exploring their potential applications in medicinal chemistry and drug development. For instance, the work by Davoodnia et al. (2009) highlights the synthesis of thieno[2,3-d]pyrimidines derivatives, which can be foundational for developing new therapeutic agents (Davoodnia et al., 2009).
Potential in Antitumor Research
The structural analogs of this compound have also been studied for their potential in antitumor research. For instance, the synthesis and evaluation of related pyrimidinone and oxazinone derivatives, as researched by Hossan et al. (2012), indicate potential applications in developing new anticancer therapies (Hossan et al., 2012).
Propriétés
Numéro CAS |
847190-37-8 |
|---|---|
Formule moléculaire |
C22H17FN6O5S |
Poids moléculaire |
496.47 |
Nom IUPAC |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-5-3-4-13(23)10-14)26-18(25-19)12-6-8-15(9-7-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
Clé InChI |
CUVTYARJDGWYTF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


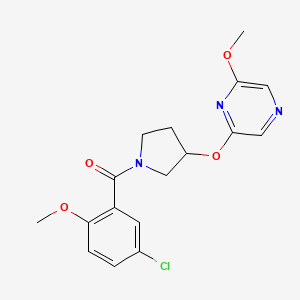
![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)
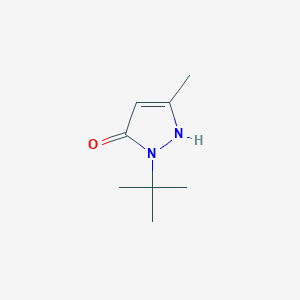
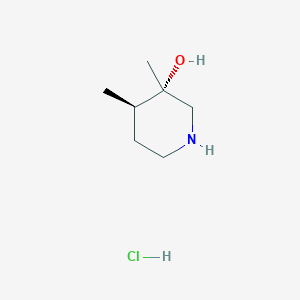
![N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2857141.png)
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)
